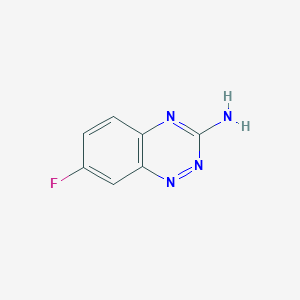
7-Fluoro-1,2,4-benzotriazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods: Industrial production of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Nucleophilic Addition: The triazine ring can undergo nucleophilic addition reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (e.g., chlorine, bromine) and conditions such as acidic or basic media.
Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed:
- Substituted triazines with enhanced biological activities.
- Derivatives with modified electronic properties for material science applications .
Aplicaciones Científicas De Investigación
7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring structure allows for versatile modifications, enabling the compound to target various pathways and receptors .
Comparación Con Compuestos Similares
1,2,4-Triazine: A parent compound with similar structural features but lacking the fluorine atom.
Tetrazine: Another heterocyclic compound with four nitrogen atoms, known for its high reactivity and applications in bioorthogonal chemistry.
Fluorinated Pyrazoles: Compounds with similar fluorine substitution, used in medicinal chemistry for their enhanced biological activity.
Uniqueness: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE stands out due to its unique combination of a triazine ring and a fluorine atom. This combination imparts high chemical stability, enhanced biological activity, and versatility in chemical modifications, making it a valuable compound for various applications .
Propiedades
Número CAS |
74916-44-2 |
|---|---|
Fórmula molecular |
C7H5FN4 |
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
7-fluoro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) |
Clave InChI |
GESXCEBKIYUDJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)

![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)




![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)



